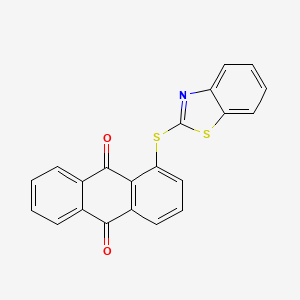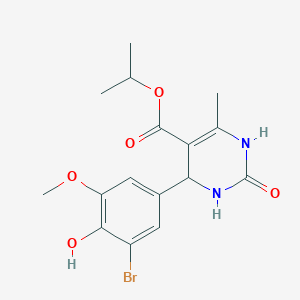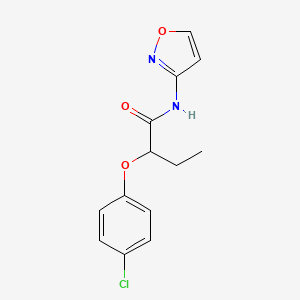
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, also known as BTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool for studying electron transfer processes in biological systems.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. In biochemistry, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a redox-active probe to study electron transfer processes in proteins and enzymes. It has also been used to study the mechanism of action of various redox enzymes and to identify potential inhibitors of these enzymes.
In biophysics, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a fluorescence probe to study protein-protein interactions and protein-ligand interactions. It has also been used to study the folding and stability of proteins and to identify potential drug targets.
In materials science, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. It has been incorporated into polymers, nanoparticles, and other materials to create materials with improved conductivity, luminescence, and other properties.
Wirkmechanismus
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is a redox-active compound that can undergo reversible oxidation and reduction reactions. It can accept or donate electrons, making it a useful tool for studying electron transfer processes in biological systems. 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone can also form stable complexes with metal ions, which can further modulate its redox properties.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been shown to have various biochemical and physiological effects, depending on the system being studied. In some cases, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been shown to inhibit the activity of redox enzymes, while in other cases, it has been shown to activate these enzymes. 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone in lab experiments is its redox activity, which allows it to participate in electron transfer reactions. It is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is its potential toxicity, which may limit its use in certain systems.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone. One area of interest is the development of new materials based on 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, which could have a range of applications in electronics, optoelectronics, and other fields. Another area of interest is the use of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone as a tool for studying electron transfer processes in biological systems, including the development of new inhibitors of redox enzymes. Additionally, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone could be used as a probe for studying protein-protein interactions and protein-ligand interactions, which could lead to the identification of new drug targets.
Synthesemethoden
The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone involves the reaction of 1,3-benzothiazole-2-thiol with anthraquinone in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been optimized, and various modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO2S2/c23-19-12-6-1-2-7-13(12)20(24)18-14(19)8-5-11-17(18)26-21-22-15-9-3-4-10-16(15)25-21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHBHOXSMWSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)

![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)

![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)